molecular formula C9H8N2O B1508286 3-Methoxy-2,7-naphthyridine CAS No. 893566-84-2

3-Methoxy-2,7-naphthyridine

Cat. No. B1508286
M. Wt: 160.17 g/mol
InChI Key: UAMREVYOGWZBKV-UHFFFAOYSA-N
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Patent
US07700604B2

Procedure details

Crude 3-methoxy-2,7-naphthyridine (prepared from 4.4 mmol of 6-methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde) was hydrogenated (30 psi pressure) at RT over PtO2 (approx. 0.1 g) in HOAc (25 mL) for 2.5 h. The solution was filtered through a Celite pad and the clear filtrate was concentrated by freeze-drying to give crude 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine as the acetate salt.
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[N:8][CH:7]=2>CC(O)=O.O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6](=[CH:5][N:4]=1)[CH2:7][NH:8][CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
4.4 mmol
Type
reactant
Smiles
COC=1N=CC2=CN=CC=C2C1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by freeze-drying

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNCC2=CN1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.